
3-(2-(Benzyloxy)ethoxy)propan-1-ol
Descripción general
Descripción
3-(2-(Benzyloxy)ethoxy)propan-1-ol is a compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. This compound is primarily used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins.
Mecanismo De Acción
Target of Action
Benzyl-PEG1-propanol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a PROTAC linker, Benzyl-PEG1-propanol connects the E3 ligase ligand and the target protein ligand. This connection allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway involved in the action of Benzyl-PEG1-propanol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By linking a target protein to an E3 ligase, Benzyl-PEG1-propanol facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG1-propanol, like other PROTAC linkers, would depend on the specific PROTAC it is part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the properties of the E3 ligase ligand and target protein ligand attached to the linker .
Result of Action
The result of Benzyl-PEG1-propanol’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a disease-causing protein, its degradation could potentially ameliorate the disease .
Action Environment
The action of Benzyl-PEG1-propanol, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the stability of the PROTAC, and the activity of the ubiquitin-proteasome system. Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .
Métodos De Preparación
The synthesis of 3-(2-(Benzyloxy)ethoxy)propan-1-ol involves the reaction of benzyl alcohol with ethylene oxide, followed by the reaction with 3-chloropropanol. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(2-(Benzyloxy)ethoxy)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-(Benzyloxy)ethoxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: PROTACs synthesized using this compound can be used to study protein function and regulation in biological systems.
Medicine: PROTACs have potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound can be used in the production of various chemical products and intermediates.
Comparación Con Compuestos Similares
3-(2-(Benzyloxy)ethoxy)propan-1-ol can be compared with other similar compounds such as:
3-(2-Phenylmethoxyethoxy)propan-1-ol: Similar structure but different functional groups.
3-(2-(Benzyloxy)ethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific use as a PEG-based PROTAC linker, which provides flexibility and stability in the synthesis of PROTACs.
Propiedades
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPMWXVMPGCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



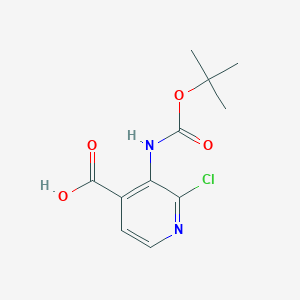

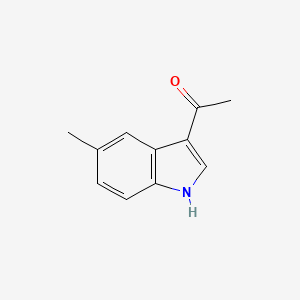
![tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3097519.png)
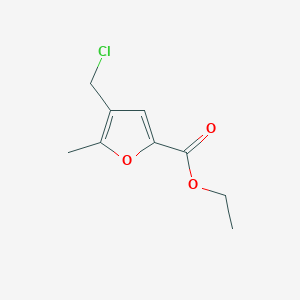
![tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3097543.png)
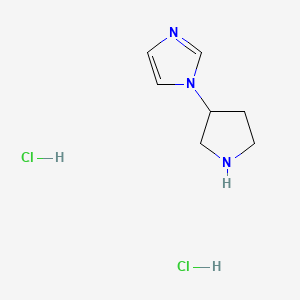
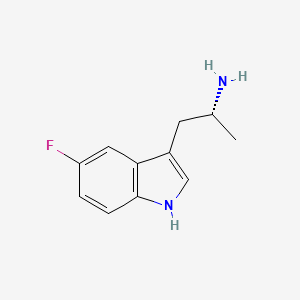
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B3097571.png)




